molecular formula C14H17N3O3S2 B2626035 N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1209885-97-1

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2626035
CAS No.: 1209885-97-1
M. Wt: 339.43
InChI Key: JVQPSWDODJXGHA-UHFFFAOYSA-N
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Description

N-Isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry. The 2-aminothiazole structure is a versatile building block for constructing molecules with diverse biological activities . This particular derivative is of significant interest in early-stage pharmaceutical and biochemical research for the development of novel therapeutic agents. The core structural motif of this compound, the 2-aminothiazole ring, is associated with a wide spectrum of biological activities. Research on analogous compounds has demonstrated potent effects as anticancer agents , with mechanisms that can include the inhibition of key enzymes like Poly(ADP-Ribose) Polymerase-1 (PARP-1) or the disruption of cancer cell proliferation pathways . Furthermore, the 2-aminothiazole scaffold is frequently investigated for its antimicrobial properties , showing activity against a range of bacterial and fungal pathogens . The presence of the methylsulfonylphenyl group may influence the compound's electronic properties and its ability to interact with biological targets, such as enzymes or receptors, making it a valuable probe for structure-activity relationship (SAR) studies . This product is provided as a high-purity material intended for research applications in drug discovery and chemical biology. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-propan-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-9(2)15-13(18)12-8-21-14(17-12)16-10-4-6-11(7-5-10)22(3,19)20/h4-9H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPSWDODJXGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then subjected to cyclization reactions under specific conditions to yield the final thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

The thiazole moiety is known for its significant role in developing anticancer agents. Various studies have demonstrated that compounds containing thiazole structures exhibit potent cytotoxic effects against different cancer cell lines.

Case Study: Antitumor Activity

In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against human lung adenocarcinoma (A549) and NIH/3T3 mouse embryoblast cell lines. One compound exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating strong selectivity and potential for further development .

Table 1: Anticancer Activity of Thiazole Compounds

CompoundCell Line TestedIC50 Value (mM)Reference
Compound 19A54923.30 ± 0.35
Compound 20U251<20
Compound 22HT292.01

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that specific structural modifications can enhance their efficacy in seizure models.

Case Study: Anticonvulsant Efficacy

A study highlighted the synthesis of thiazole-linked compounds that demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. One compound showed a median effective dose (ED50) significantly lower than standard medications like ethosuximide .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedED50 (mg/kg)Reference
Compound AMES<20
Compound BPTZ24.38

Antimicrobial Activity

The potential use of thiazole derivatives as antimicrobial agents has been extensively researched, particularly against resistant strains of Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity

In a study focused on developing new anti-tubercular agents, methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL, outperforming traditional antibiotics like thiolactomycin .

Table 3: Antimicrobial Efficacy of Thiazole Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06
Compound XE. coli>1000

Mechanism of Action

The mechanism of action of N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the application but often involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Features of Comparable Thiazole and Heterocyclic Derivatives
Compound Name / ID Core Structure Key Substituents Synthesis Highlights Analytical Data (Purity, NMR, MS) Reference
Target Compound Thiazole 2-(4-methylsulfonylphenyl)amino, 4-(N-isopropyl)carboxamide Likely involves amidation and coupling steps Not explicitly reported -
Compound 29 Thiazole 2-(4-azidobenzoyl)phenyl, 2-methyl-1-(3,4,5-trimethoxybenzamido)propyl Reflux with Na azide, CuI, and L-proline 98% HPLC purity; 1H NMR, m/z confirmed [1]
Compound 31 Thiazole 2-(benzoylphenyl)carbamoyl, 1-(3-aminobenzamido)-2-methylpropyl Boc deprotection via Method B 99% HPLC purity; 1H/13C NMR, m/z match [1]
Triazoles [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Tautomerization of hydrazinecarbothioamides IR νC=S at 1247–1255 cm⁻¹; NMR confirmed [2]
Thiazole-5-carboxamides [3a–s] Thiazole 4-methyl, 2-(4-pyridinyl), 5-carboxamide (varied amines) Hydrolysis of esters + coupling with amines MS, NMR validated [3]
Key Observations:

Thiazole vs. Triazole Cores :

  • The target compound’s thiazole core (N,S-heterocycle) differs from triazoles [7–9] (N,N,N-heterocycle), which exhibit tautomerization and distinct electronic properties .
  • Thiazoles generally offer greater metabolic stability compared to triazoles due to reduced ring strain and oxidation resistance .

Substituent Effects: Methylsulfonyl Group: The target’s 4-(methylsulfonyl)phenyl group contrasts with Compound 29’s 4-azidobenzoyl group. Sulfonyl groups enhance solubility and binding affinity via polar interactions, whereas azides are typically used for click chemistry . Carboxamide Variations: The isopropyl carboxamide in the target compound differs from the 3-aminobenzamido group in Compound 31 and the pyridinyl-linked carboxamides in [3a–s]. Bulky isopropyl groups may sterically hinder interactions but improve lipophilicity .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for Compounds 29–31 (amide coupling, reflux conditions) and [3a–s] (carboxylate hydrolysis + amine coupling) .
  • Triazoles [7–9] require tautomerization steps absent in thiazole synthesis, highlighting divergent reaction pathways .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: The absence of νC=O in triazoles [7–9] (vs. 1663–1682 cm⁻¹ in hydrazinecarbothioamides [4–6]) confirms cyclization, whereas thiazole carboxamides retain carbonyl signals .
  • NMR and MS :

    • Thiazole derivatives (e.g., Compounds 29–31) exhibit well-resolved 1H/13C NMR signals for aromatic protons and carboxamide NH groups, consistent with the target compound’s expected spectra .
    • Mass spectrometry (e.g., m/z matching in Compounds 29–31) is a standard validation tool for all compared compounds .

Biological Activity

N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, a compound featuring a thiazole moiety, has garnered attention in recent research for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_2\text{S}

This structure includes a thiazole ring and a methylsulfonyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various thiazole compounds, suggesting that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)1.5Inhibition of Bcl-2 protein
Compound AA-431 (Skin Cancer)1.8Induction of apoptosis
Compound BHT29 (Colon Cancer)0.9Cell cycle arrest

The compound demonstrated an IC50 value of 1.5 µM against the MCF7 breast cancer cell line, suggesting potent anticancer activity through the inhibition of the Bcl-2 protein, which is crucial for regulating apoptosis .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. This compound has been tested against various bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Antioxidant Activity

Thiazole derivatives also possess antioxidant properties. The ability to scavenge free radicals is essential for protecting cells from oxidative stress.

Case Study: Antioxidant Potential

In a study evaluating various thiazole compounds, this compound showed significant radical scavenging activity comparable to established antioxidants like ascorbic acid. The compound's antioxidant activity was attributed to its ability to donate hydrogen atoms and stabilize free radicals .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide during multi-step synthesis?

  • Methodological Answer : Optimize coupling reactions using inert atmospheres (e.g., nitrogen) and catalysts like copper iodide with (S)-proline to enhance efficiency . Purify intermediates via preparative TLC with solvent systems such as n-hexane/ethyl acetate (50:50) to isolate target compounds . Monitor reaction progress using TLC and characterize intermediates via ¹H NMR to adjust conditions in real-time .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR for structural confirmation, ESI-MS for molecular weight validation, and HPLC (C18 column, gradient elution) to ensure ≥98% purity . Elemental analysis (C, H, N) and melting point determination provide additional validation .

Q. Which solvent systems are effective for purifying derivatives using preparative TLC?

  • Methodological Answer : For moderate polarity, use n-hexane/ethyl acetate (50:50). Adjust ratios (e.g., 70:30 ethyl acetate) for polar derivatives or incorporate dichloromethane/methanol (95:5) . Pre-coat plates with fluorescent indicators for UV visualization and perform multiple developments to resolve bands .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies for thiazole-4-carboxamide derivatives?

  • Methodological Answer : Systematically modify substituents at the thiazole 2-position (e.g., aryl, alkylamino groups) and carboxamide moiety . Synthesize analogs via EDCI/HOBt-mediated coupling and evaluate in target-specific assays (e.g., cytotoxicity, enzyme inhibition). Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to identify pharmacophoric elements .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity (≥95% HPLC) to exclude impurities . Perform meta-analyses of substituent trends (e.g., methylsulfonyl vs. nitro groups) and replicate results in orthogonal assays (enzymatic vs. cell-based) .

Q. How can low yields in the final coupling step be improved?

  • Methodological Answer : Test alternative coupling reagents (e.g., HATU vs. EDCI/HOBt) and solvents (DMF, CH₂Cl₂) . Pre-activate carboxylic acids as acyl chlorides and modulate temperatures (0°C to reflux) to enhance reactivity. Recover unreacted starting materials via silica gel chromatography .

Q. What analytical approaches detect by-products during thioamide derivatization?

  • Methodological Answer : Use LC-MS to identify by-products (e.g., regioisomers) via exact mass and fragmentation patterns . Isolate impurities via preparative HPLC and elucidate structures via 2D NMR (COSY, HSQC). Adjust Lawesson’s reagent stoichiometry and reaction duration to minimize side reactions .

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